![molecular formula C12H10BrNO2 B1470015 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1539256-70-6](/img/structure/B1470015.png)
1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a bromophenyl group, and a carboxylic acid group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. The bromophenyl group is a phenyl group substituted with a bromine atom. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, bromophenyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could be reactive in certain conditions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Synthesis of Monoisomeric Phthalocyanines
This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . These phthalocyanines have various applications in fields like organic solar cells, photodynamic therapy, and gas sensors .
Synthesis of Phthalocyanine-Fullerene Dyads
In addition to phthalocyanines, this compound is also used in the synthesis of phthalocyanine-fullerene dyads . These dyads are used in photovoltaic devices due to their excellent electron-accepting properties .
Antifungal Activities
The compound has been tested for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . It shows a moderate activity with an inhibition percentage of 46% .
Antimicrobial Activities
Although the compound was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus), no significant effect was observed against these organisms .
DFT Studies and Biological Activity
The compound has been studied using Density Functional Theory (DFT) methods with BLYP, PW91, PWC functionals, and 6-31G* basis set . The electron densities and the HOMO–LUMO gap have been calculated, providing an evaluation of the molecule stability .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDRWVYAPWKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.